3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone
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Overview
Description
3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a dimethoxyphenyl group, a cyclopentylamino sulfonyl group, and an indolinyl ketone moiety. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone typically involves multiple steps, starting with the preparation of the core indolinyl ketone structure. This is followed by the introduction of the dimethoxyphenyl and cyclopentylamino sulfonyl groups through a series of chemical reactions. Common synthetic routes include:
Formation of the Indolinyl Ketone Core: This step often involves the cyclization of a suitable precursor molecule under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and appropriate catalysts.
Attachment of the Cyclopentylamino Sulfonyl Group: This step typically involves sulfonylation reactions, where a sulfonyl chloride derivative is reacted with an amine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions, or Lewis acids for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or sulfides.
Scientific Research Applications
3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenyl 5-[(cyclohexylamino)sulfonyl]indolinyl ketone
- 3,4-Dimethoxyphenyl 5-[(cyclopropylamino)sulfonyl]indolinyl ketone
- 3,4-Dimethoxyphenyl 5-[(cyclobutylamino)sulfonyl]indolinyl ketone
Uniqueness
3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylamino sulfonyl group, in particular, may provide unique interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-20-10-7-16(14-21(20)29-2)22(25)24-12-11-15-13-18(8-9-19(15)24)30(26,27)23-17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFTERSIKOMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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